Allantoin pregnenolone acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allantoin pregnenolone acetate is a biochemical.

Aplicaciones Científicas De Investigación

Antinociceptive and Anti-inflammatory Effects

Allantoin, a compound related to allantoin pregnenolone acetate, demonstrates significant antinociceptive (pain-relieving) and anti-inflammatory effects. This supports its use in traditional medicine for treating external ulcers, wounds, and abdominal pain. These effects involve both peripheral and central mechanisms, including the involvement of opioid receptors and ATP-sensitive K(+) channels (Florentino et al., 2016).

Analgesic Activity

Allantoin has been found to possess analgesic activity similar to aspirin in certain studies. Its regular and repeated administration does not seem to lead to addiction, suggesting its potential as a safe analgesic drug (Hengli Wang & C. Wang, 2018).

Enhancement of Skin Treatment

Allantoin has been used to enhance skin hydration and improve dermal delivery in various formulations. For example, its incorporation in liposomes, especially those containing argan oil, has shown to favor its accumulation in the skin, particularly in the dermis, thus improving its effectiveness in treating skin conditions (Manca et al., 2016).

Stress Tolerance in Plants

Research has shown that allantoin can increase stress tolerance in plants like Arabidopsis seedlings, especially under conditions like exposure to NaCl. This is associated with decreased production of harmful compounds like superoxide and hydrogen peroxide, indicating a protective role against oxidative stress (Irani & Todd, 2018).

Antiarthritic Effect

Pregnenolone acetate has shown potential antiarthritic effects. In a study involving patients with rheumatoid arthritis, administration of 21-acetoxypregnenolone led to reduced swelling, pain alleviation, and improved joint movement (Seifter et al., 1950).

Cognitive Performance and Neurosteroid Effects

Pregnenolone, closely related to pregnenolone acetate, has been studied for its effects on cognitive performance and as a neurosteroid. It has been observed to potentially improve cognitive abilities and memory functions in aged animals, suggesting its significance in aging-related cognitive research (Vallée et al., 1997).

Potential Anticancer Agents

Derivatives of pregnenolone, including pregnenolone acetate, have been synthesized and evaluated as potential anticancer agents against various human cancer cell lines, indicating a promising avenue for cancer treatment research (Banday et al., 2010).

Asthma Treatment

Allantoin has shown protective effects against lung inflammation in a murine model of asthma. This includes significant reduction in levels of IgE and T-helper-2-type cytokines, suggesting its utility as a protective agent against asthma (Mee-Young Lee et al., 2010).

Fetal Development Research

Studies on pregnenolone in equine fetal adrenal, gonadal, and placental steroidogenesis have shed light on its role in fetal development, suggesting its importance in reproductive and developmental biology (Legacki et al., 2017).

Muscle Health and Metabolic Syndrome

Allantoin has been explored for its effects on myoblast differentiation and mitochondrial biogenesis in skeletal muscle cells. This suggests its potential in preventing skeletal muscle dysfunction and related metabolic syndromes in older individuals (Jun-nan Ma et al., 2018).

Wound Healing

Allantoin is also known for its role in enhancing oral wound healing. Its application in intra-oral excisional wounds has been studied, showing positive effects on the healing process (Hammad et al., 2011).

Propiedades

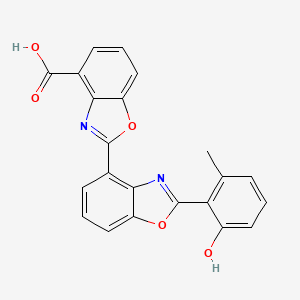

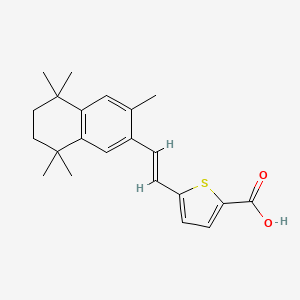

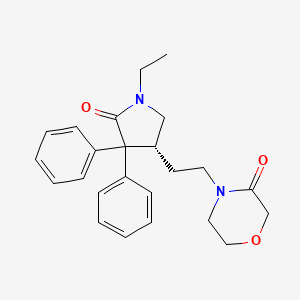

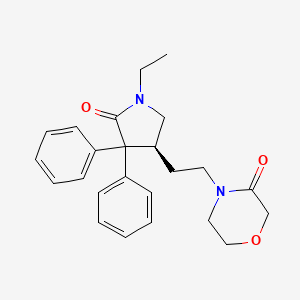

Número CAS |

15360-42-6 |

|---|---|

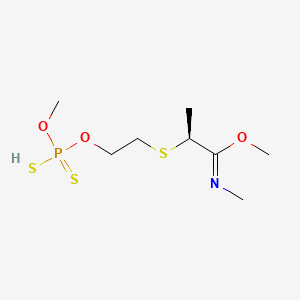

Fórmula molecular |

C27H40N4O6 |

Peso molecular |

516.639 |

Nombre IUPAC |

Pregn-5-en-20-one, 3-(acetyloxy)-, (3beta)-, compd. with (2,5-dioxo-4-imidazolidinyl)urea (1:1) |

InChI |

1S/C23H34O3.C4H6N4O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4;5-3(10)6-1-2(9)8-4(11)7-1/h5,17-21H,6-13H2,1-4H3;1H,(H3,5,6,10)(H2,7,8,9,11)/t17-,18-,19+,20-,21-,22-,23+;/m0./s1 |

Clave InChI |

UTYSKAACRIRCDK-YTUHENKESA-N |

SMILES |

CC([C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](OC(C)=O)CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O.O=C(N)NC(C(N5)=O)NC5=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Allantoin pregnenolone acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)](/img/structure/B605247.png)